Chlorpheniramine maleate

Vue d'ensemble

Description

Chlorpheniramine Maleate is an antihistamine used to relieve symptoms of allergy, hay fever, and the common cold . These symptoms include rash, watery eyes, itchy eyes/nose/throat/skin, cough, runny nose, and sneezing . It works by blocking a certain natural substance (histamine) that your body makes during an allergic reaction .

Synthesis Analysis

The synthesis of Chlorpheniramine Maleate involves several steps. The process starts with accurately weighing 40 mg of Chlorpheniramine Maleate, adding it into 30 ml water, and ultrasonicate for 15 minutes . The volume is then made up using water up to 50 ml . 5 ml of this solution is diluted to 50 ml with water . The solution is then shaken and filtered through a 0.45 micron filter and injected .

Molecular Structure Analysis

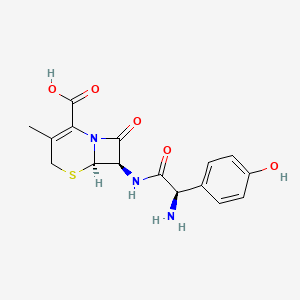

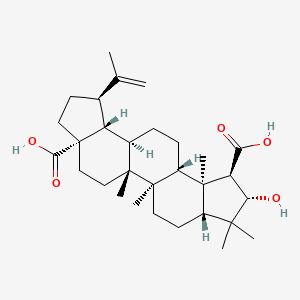

Chlorpheniramine Maleate has a molecular formula of C16H19ClN2.C4H4O4 . It is chemically known as 2-[p-Chloro-α-[2-(dimethylamino)ethyl]benzyl]pyridine maleate .

Chemical Reactions Analysis

Chlorpheniramine Maleate shows high drug absorption in 0.1N HCl medium with λmax of 261nm . The drug shows good linearity from 20 to 60μg/mL solution concentration with the correlation coefficient linear regression equation Y= 0.1853 X + 0.1098 presenting R2 value of 0.9998 .

Physical And Chemical Properties Analysis

Chlorpheniramine Maleate is a white, odorless, crystalline powder . It is freely soluble in water, soluble in alcohol and chloroform, and slightly soluble in ether and benzene .

Applications De Recherche Scientifique

Treatment of Respiratory Allergies

Chlorpheniramine maleate (CPM) is widely used in the treatment of asthma and other respiratory tract allergies due to its properties as an inverse H1 antagonist. It is a common ingredient in compound preparations for symptomatic treatment of cough and cold, and it is absorbed relatively slowly from the gastrointestinal tract .

Allergic Rhinitis Management

CPM-loaded nanoparticles have been developed for intranasal administration in a thermosensitive gel form. This innovative approach aims to provide effective treatment for allergic rhinitis, leveraging the slow release and local action of CPM within the nasal cavity .

Pharmaceutical Formulation Analysis

Near-infrared chemical imaging has been utilized for quantitative analysis of CPM in pharmaceutical formulations. This technique helps ensure the correct dosage and uniformity of CPM in medicinal products .

Antihistamine Effects

As a first-generation antihistamine, CPM works by reducing the release of histamine, which has local pro-inflammatory effects. This action makes it a frequent choice for treating allergies and cold symptoms .

Nanotechnology Applications

Research has explored the co-deposition of graphene oxide and silver nanoparticles with CPM to enhance its delivery and efficacy. Such nanotechnology applications open new avenues for targeted drug delivery systems .

Literature Reviews and Expert Consultations

Comprehensive literature reviews and interviews with medical experts are conducted to gather extensive information on CPM’s applications, ensuring a robust understanding of its therapeutic potential .

Mécanisme D'action

Target of Action

Chlorpheniramine maleate primarily targets the histamine H1 receptor . Histamine H1 receptors are proteins that are primarily found on smooth muscle, endothelium, and central nervous system tissue. They play a crucial role in allergic reactions, causing effects such as vasodilation, bronchoconstriction, smooth muscle activation, and separation of endothelial cells .

Mode of Action

Chlorpheniramine maleate acts as an antagonist at the histamine H1 receptor . It binds to these receptors, blocking the action of endogenous histamine, which is a substance in the body that triggers allergic symptoms . By blocking the action of histamine, chlorpheniramine maleate provides temporary relief from negative symptoms brought on by histamine, such as itching, redness, and swelling .

Biochemical Pathways

The primary biochemical pathway affected by chlorpheniramine maleate is the histamine pathway. Histamine, when released in the body, binds to histamine receptors and triggers allergic reactions. Chlorpheniramine maleate interrupts this pathway by binding to the histamine H1 receptors, preventing histamine from exerting its effects . This leads to a reduction in allergic symptoms.

Pharmacokinetics

Chlorpheniramine maleate exhibits extensive metabolism in the body. After oral administration, it is absorbed and undergoes significant first-pass metabolism in the liver . The drug is metabolized in the liver via CYP450 enzymes, including CYP2D6 and other unidentified enzymes, to active and inactive metabolites . The terminal half-life of chlorpheniramine maleate is approximately 23 to 24 hours . The drug and its metabolites are primarily excreted in the urine .

Result of Action

The action of chlorpheniramine maleate results in the relief of symptoms associated with allergic reactions. These include symptoms of hay fever or other upper respiratory allergies such as runny nose, sneezing, itchy nose or throat, and itchy, watery eyes . By blocking the action of histamine, chlorpheniramine maleate helps dry up some body fluids to relieve symptoms such as watery eyes and runny nose .

Safety and Hazards

Propriétés

IUPAC Name |

(Z)-but-2-enedioic acid;3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN2.C4H4O4/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;5-3(6)1-2-4(7)8/h3-9,11,15H,10,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBAKFASWICGISY-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2.C4H4O4, C20H23ClN2O4 | |

| Record name | CHLORPHENIRAMINE MALEATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20026 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

24380-14-1, 25523-97-1 (Parent) | |

| Record name | 2-Pyridinepropanamine, γ-(4-chlorophenyl)-N,N-dimethyl-, labeled with tritium, (2Z)-2-butenedioate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24380-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorpheniramine maleate [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000113928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

390.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Chlorpheniramine maleate appears as odorless white crystalline solid or white powder with a bitter taste. pH (2% aqueous solution) 5. pH (1% aqueous solution) 4-5. (NTP, 1992) | |

| Record name | CHLORPHENIRAMINE MALEATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20026 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

10 to 50 mg/mL at 70 °F (NTP, 1992) | |

| Record name | CHLORPHENIRAMINE MALEATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20026 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Product Name |

Chlorpheniramine Maleate | |

CAS RN |

113-92-8, 2438-32-6 | |

| Record name | CHLORPHENIRAMINE MALEATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20026 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chlorpheniramine maleate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorpheniramine maleate [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000113928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dexchlorpheniramine maleate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759156 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pyridinepropanamine, .gamma.-(4-chlorophenyl)-N,N-dimethyl-, (2Z)-2-butenedioate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chlorphenamine hydrogen maleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.670 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORPHENIRAMINE MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V1Q0O9OJ9Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

266 to 275 °F (NTP, 1992) | |

| Record name | CHLORPHENIRAMINE MALEATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20026 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Chlorpheniramine Maleate exert its antihistaminic effect?

A1: Chlorpheniramine Maleate acts as a first-generation H1-receptor antagonist. [] It competitively binds to histamine H1 receptors, primarily in the periphery, preventing histamine from binding and triggering downstream allergic responses.

Q2: What are the downstream effects of Chlorpheniramine Maleate binding to H1 receptors?

A2: By blocking histamine binding, Chlorpheniramine Maleate inhibits various histamine-mediated effects, including smooth muscle contraction in the bronchi (leading to bronchodilation), increased vascular permeability (reducing swelling and redness), and stimulation of sensory nerves (reducing itching and pain).

Q3: What is the molecular formula and weight of Chlorpheniramine Maleate?

A3: Chlorpheniramine Maleate has a molecular formula of C16H19ClN2 · C4H4O4 and a molecular weight of 390.86 g/mol.

Q4: What spectroscopic techniques are commonly used to characterize Chlorpheniramine Maleate?

A4: Several spectroscopic techniques are employed, including UV-Vis spectrophotometry for quantitative analysis, [, ] infrared (IR) spectroscopy for identifying functional groups, and nuclear magnetic resonance (NMR) spectroscopy for structural elucidation. [, ]

Q5: What are the common pharmaceutical formulations containing Chlorpheniramine Maleate?

A7: Chlorpheniramine Maleate is incorporated into various dosage forms, including tablets, syrups, eye and nose drops, chewing gums, and sustained-release tablets. [, , , , ]

Q6: What analytical techniques are employed for the quantification of Chlorpheniramine Maleate?

A6: Researchers utilize a range of analytical methods, including:

- Spectrophotometry: UV-Vis spectrophotometry, including derivative spectrophotometry, is widely employed for the quantitative determination of Chlorpheniramine Maleate. [, , ]

- Chromatography: High-performance liquid chromatography (HPLC), both isocratic and gradient elution, coupled with UV detection, is extensively used for simultaneous determination of Chlorpheniramine Maleate with other drugs in various pharmaceutical formulations. [, , , , , , , ] Thin-layer chromatography (TLC) coupled with densitometry is also employed for analysis. [, ]

- Polarography: Direct current polarography has been investigated as a simple and rapid method for Chlorpheniramine Maleate determination. []

Q7: How is the quality of Chlorpheniramine Maleate-containing formulations controlled?

A7: Quality control measures are crucial for ensuring the safety and efficacy of Chlorpheniramine Maleate formulations. These measures include:

- Raw material testing: Verifying the identity, purity, and potency of Chlorpheniramine Maleate before formulation. []

- In-process controls: Monitoring critical process parameters during manufacturing to ensure consistency. []

- Finished product testing: Performing analytical testing on the final product to confirm it meets predetermined specifications for content uniformity, dissolution rate, and other quality attributes. []

Q8: What is the pharmacokinetic profile of Chlorpheniramine Maleate?

A10: Chlorpheniramine Maleate is well-absorbed after oral administration, with peak plasma concentrations achieved within a few hours. [] It undergoes extensive first-pass hepatic metabolism, resulting in a lower bioavailability compared to other routes of administration. []

Q9: How does the route of administration influence the pharmacokinetics and pharmacodynamics of Chlorpheniramine Maleate?

A11: The route of administration affects the rate and extent of drug absorption, influencing its onset of action, duration of effect, and potential for side effects. For instance, oral administration leads to a slower onset of action compared to intravenous (IV) administration. [, ] Additionally, controlled-release formulations, like osmotic pumps and coated pellets, are designed to provide sustained drug release, extending its duration of action. [, ]

Q10: What are the clinical applications of Chlorpheniramine Maleate?

A12: Chlorpheniramine Maleate is primarily indicated for the symptomatic relief of allergic conditions, such as allergic rhinitis (hay fever) and urticaria (hives). [, ] It is also commonly used in combination with other medications, like analgesics (e.g., paracetamol) and decongestants (e.g., pseudoephedrine), for the relief of cold and flu symptoms. [, , ]

Q11: How effective is Chlorpheniramine Maleate in preventing paclitaxel-related allergic reactions?

A14: One study compared d-Chlorpheniramine Maleate injection to a conventional premedication regimen for preventing allergic reactions to the chemotherapy drug paclitaxel. [] The study found d-Chlorpheniramine Maleate to be similarly effective in preventing these reactions, particularly in patients without prior allergies and those receiving long-term paclitaxel treatment. []

Q12: What are the potential adverse effects associated with Chlorpheniramine Maleate use?

A15: While generally safe when used as directed, Chlorpheniramine Maleate can cause side effects, particularly at higher doses. [] Common side effects include drowsiness, dizziness, dry mouth, and blurred vision due to its anticholinergic properties. [] Overdose can lead to more severe symptoms, including agitation, hallucinations, seizures, and coma. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Cyclohexyl-3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B1668763.png)

![6-Cyclohexyl-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B1668765.png)

![2-chloro-N-[(1-hydroxycycloheptyl)methyl]-5-[4-[(2R)-2-hydroxy-3-methoxypropyl]-3,5-dioxo-1,2,4-triazin-2-yl]benzamide](/img/structure/B1668769.png)

![5-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1668777.png)

![3-Chloro-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1668778.png)